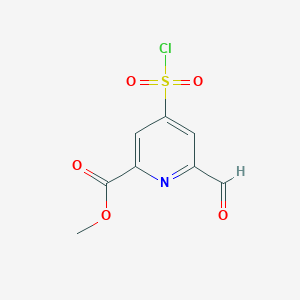
Methyl 4-(chlorosulfonyl)-6-formylpyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(chlorosulfonyl)-6-formylpyridine-2-carboxylate is a chemical compound with a complex structure that includes a pyridine ring substituted with chlorosulfonyl, formyl, and carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(chlorosulfonyl)-6-formylpyridine-2-carboxylate typically involves multi-step reactions starting from pyridine derivatives. One common method involves the chlorosulfonylation of a pyridine derivative, followed by formylation and esterification reactions. The reaction conditions often require the use of chlorosulfonic acid and other reagents under controlled temperatures to ensure the desired substitutions occur efficiently .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the reagents and reaction conditions safely and efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(chlorosulfonyl)-6-formylpyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols.
Reduction Reactions: The formyl group can be reduced to an alcohol.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like amines or alcohols in the presence of a base such as triethylamine.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of sulfonamides or sulfonate esters.
Reduction: Formation of hydroxymethyl derivatives.
Oxidation: Formation of carboxylic acid derivatives.
Scientific Research Applications
Methyl 4-(chlorosulfonyl)-6-formylpyridine-2-carboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Used in the preparation of functionalized materials for various applications.
Mechanism of Action
The mechanism of action of Methyl 4-(chlorosulfonyl)-6-formylpyridine-2-carboxylate involves its reactivity towards nucleophiles and electrophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack, while the formyl group can participate in various redox reactions. These properties make it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
6-Chlorosulfonylbenzoxazolin-2-ones: Similar in having a chlorosulfonyl group but with a different core structure.
4-Sulfamoylbenzoic Acid Derivatives: Similar in having a sulfonyl group but with different substituents and core structure.
Uniqueness
Methyl 4-(chlorosulfonyl)-6-formylpyridine-2-carboxylate is unique due to its combination of functional groups on a pyridine ring, which provides a distinct reactivity profile and potential for diverse applications in synthesis and research.
Properties
Molecular Formula |
C8H6ClNO5S |
|---|---|
Molecular Weight |
263.66 g/mol |
IUPAC Name |
methyl 4-chlorosulfonyl-6-formylpyridine-2-carboxylate |
InChI |
InChI=1S/C8H6ClNO5S/c1-15-8(12)7-3-6(16(9,13)14)2-5(4-11)10-7/h2-4H,1H3 |
InChI Key |
KEDBLZOQDKLDSP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=N1)C=O)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















